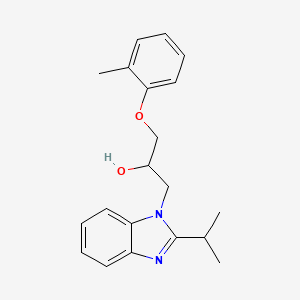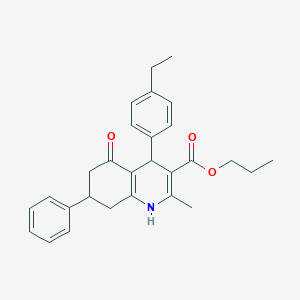![molecular formula C12H13Cl2N3O3 B5112971 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone CAS No. 77367-94-3](/img/structure/B5112971.png)
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Overview
Description
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C8H5Cl2NO3 It is known for its unique structure, which includes a dichloroethanone group attached to a piperazine ring substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-nitrophenylpiperazine with 2,2-dichloroethanone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloroethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dichloroethanone group under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized forms of the nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted ethanone derivatives are formed depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules. The compound may inhibit or activate specific pathways depending on its structure and the target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-nitrophenyl)ethanone: Lacks the piperazine ring, making it less versatile in biological applications.
4-Nitrophenylpiperazine:
Uniqueness
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the combination of the dichloroethanone group and the nitrophenyl-substituted piperazine ring. This structure provides a balance of reactivity and potential biological activity, making it valuable in various research fields.
Properties
IUPAC Name |
2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c13-11(14)12(18)16-7-5-15(6-8-16)9-1-3-10(4-2-9)17(19)20/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWOUHAFDFMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385525 | |
| Record name | ST50911991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77367-94-3 | |
| Record name | ST50911991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-phenylmethoxyphenoxy)propyl]quinazolin-4-one](/img/structure/B5112892.png)

![8-[2-(2,6-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5112909.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5112910.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B5112918.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)
![N-(4-{[4-(3,4-dimethoxybenzamido)cyclohexyl]methyl}cyclohexyl)-3,4-dimethoxybenzamide](/img/structure/B5112936.png)
![2-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]benzoic acid](/img/structure/B5112938.png)
![2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)

![1-[(4-bromophenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B5112964.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)
![2-[(2-Fluorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B5112976.png)
